molecular formula C3H6O2<br>CH3COOCH3<br>CH3COOCH3<br>C3H6O2 B129702 Methyl acetate CAS No. 79-20-9

Methyl acetate

Cat. No. B129702
Key on ui cas rn: 79-20-9
M. Wt: 74.08 g/mol
InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1cocc2nc3ccccc3c1-2

Outcomes

Product
Name
Type
product
Smiles
COC(C)=O
Name
Type
product
Smiles
COc1cocc2nc3ccccc3c1-2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1cocc2nc3ccccc3c1-2

Outcomes

Product
Name
Type
product
Smiles
COC(C)=O
Name
Type
product
Smiles
COc1cocc2nc3ccccc3c1-2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1cocc2nc3ccccc3c1-2

Outcomes

Product
Name
Type
product
Smiles
COC(C)=O
Name
Type
product
Smiles
COc1cocc2nc3ccccc3c1-2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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